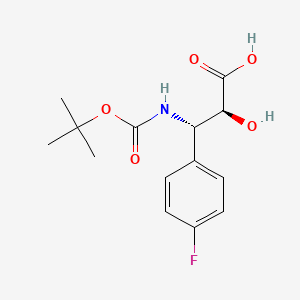

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Description

Properties

IUPAC Name |

(2S,3S)-3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBBUWJBOPQEM-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376150 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959583-77-8 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-hydroxypropanoic acid and 4-fluoroaniline.

Protection of Amino Group: The amino group of 4-fluoroaniline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, forming the Boc-protected 4-fluoroaniline.

Coupling Reaction: The Boc-protected 4-fluoroaniline is then coupled with (S)-2-hydroxypropanoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound serves as an important building block in the synthesis of bioactive molecules, particularly in the development of peptide-based therapeutics. Its structure allows for modifications that enhance pharmacological properties such as solubility and bioavailability.

- It has been explored in the synthesis of inhibitors targeting specific enzymes, particularly those involved in cancer and metabolic disorders.

-

Anticancer Research :

- Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorophenyl group is believed to enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .

Biochemical Research Applications

-

Enzyme Inhibition Studies :

- Research has demonstrated that (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid can act as an inhibitor for certain enzymes, which is critical for understanding metabolic pathways and developing therapeutic strategies against diseases like diabetes and obesity.

- Peptide Synthesis :

Case Studies

- Case Study 1: Synthesis of Antiviral Agents

- Case Study 2: Targeting Metabolic Disorders

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then form hydrogen bonds or ionic interactions with the target. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

(2S,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid: Lacks the Boc protecting group, making it more reactive.

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-phenyl-2-hydroxypropanoic acid: Lacks the fluorine atom, resulting in different binding properties.

Uniqueness

The presence of the Boc protecting group and the fluorophenyl moiety makes (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid unique in its reactivity and binding characteristics, offering distinct advantages in synthetic and medicinal chemistry applications.

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid, commonly referred to as a derivative of amino acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that influence its interaction with biological systems.

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- CAS Number : 116661-86-0

- Purity : 95%+

- Solubility : Soluble in organic solvents; specific solubility data not available.

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various proteins and pathways involved in cellular signaling and metabolism. Here are key areas of biological activity:

-

Protein Kinase Inhibition :

- This compound has been shown to inhibit several receptor tyrosine kinases (RTKs), which are crucial for cell signaling related to growth and differentiation. Notable targets include:

- Impact on Cell Proliferation :

- Neuroprotective Effects :

Case Study 1: Stereoselectivity in Biological Activity

A study focusing on the stereoselective synthesis of related compounds demonstrated that the (2S,3S) configuration significantly influences biological activity. The (2S,3S) variant exhibited enhanced binding affinity to specific receptors compared to its (2S,3R) counterpart, highlighting the importance of stereochemistry in drug design .

Case Study 2: Antitumor Activity

In vitro assays using cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity against various tumor types. The mechanism was linked to apoptosis induction and inhibition of cell migration .

Data Tables

| Biological Activity | Target | Effect |

|---|---|---|

| Protein Kinase Inhibition | ALK, EGFR, IGF-1R | Inhibition of cell signaling pathways |

| Cell Proliferation | Various Tumor Cell Lines | Dose-dependent cytotoxicity |

| Neuroprotection | Neuronal Cells | Potential antioxidant effects |

Q & A

Q. Q1. What are the established synthetic routes for (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid, and how are stereochemical outcomes controlled?

Methodological Answer: The compound is synthesized via multi-step protocols involving chiral intermediates. A common approach includes:

- Step 1: Protection of amino groups using tert-butoxycarbonyl (Boc) under basic conditions (e.g., LiOH in THF/H₂O) to ensure regioselectivity .

- Step 2: Hydroxypropanoic acid formation via stereospecific oxidation or hydroxylation, leveraging chiral auxiliaries or enzymes to maintain (2S,3S) configuration .

- Key Controls: Reaction pH (maintained at ~6 during extractions), solvent polarity (THF for solubility), and temperature (room temp for Boc protection) minimize racemization .

- Validation: LCMS and ¹H NMR confirm purity and stereochemistry .

Q. Q2. How are impurities or diastereomers identified and resolved during synthesis?

Methodological Answer:

- Impurity Profiling: Reverse-phase HPLC (e.g., XBridge phenyl column) separates diastereomers or Boc-deprotected byproducts. Retention time shifts indicate structural deviations .

- Crystallization: Differential solubility in EtOAc/petroleum ether isolates the desired stereoisomer .

- Data Contradictions: Discrepancies in yields (e.g., 61.6% vs. lower yields in alternative routes) are resolved by optimizing DMAP catalyst loading (0.1–0.3 eq.) and reaction time (12–24 hrs) .

Advanced Research Questions

Q. Q3. What analytical strategies differentiate (2S,3S) from (2R,3R) configurations in this compound?

Methodological Answer:

- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phase resolve enantiomers. Retention factors (k’) are validated against known standards .

- X-ray Crystallography: Single-crystal analysis confirms absolute configuration. For example, torsion angles between the fluorophenyl and hydroxypropanoic groups distinguish enantiomers .

- Circular Dichroism (CD): Cotton effects at 220–250 nm correlate with S/S configurations, validated against synthetic intermediates .

Q. Q4. How does the 4-fluorophenyl substituent influence metabolic stability in pharmacokinetic studies?

Methodological Answer:

- In Vitro Assays: Human liver microsomes (HLMs) quantify oxidative metabolism. Fluorine’s electron-withdrawing effect reduces CYP450-mediated deamination, extending half-life (t₁/₂) compared to non-fluorinated analogs .

- Stability Data: At pH 7.4 (simulated physiological conditions), the compound shows <10% degradation over 24 hrs, measured via UPLC-MS .

- Contradictions: Conflicting reports on fluorine’s impact on solubility are resolved by logP measurements (experimental vs. predicted) .

Q. Q5. What are the optimal storage conditions to prevent Boc group hydrolysis or racemization?

Methodological Answer:

- Temperature: Store at –20°C in anhydrous DMSO or acetonitrile to minimize hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

- pH Control: Buffered solutions (pH 4–6) stabilize the Boc group. Avoid aqueous bases (e.g., NaOH) during handling .

- Container: Amber glass vials with PTFE-lined caps prevent light/oxygen degradation .

Data Contradiction Resolution

Q. Q6. How to reconcile conflicting reports on the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

- Mechanistic Studies: DFT calculations (e.g., Gaussian 16) reveal steric hindrance from the 4-fluorophenyl group reduces coupling efficiency with bulky amines. Use DIC/Oxyma Pure instead of DCC/DMAP for higher yields .

- Experimental Validation: Kinetic monitoring via ¹⁹F NMR tracks reaction progress. For example, coupling with HATU shows 85% conversion vs. 60% with DCC .

Q. Q7. Why do stability profiles vary across literature sources?

Methodological Answer:

- Degradation Pathways: LC-HRMS identifies two primary pathways: (1) Boc hydrolysis to the free amine and (2) β-hydroxy acid decarboxylation. Relative rates depend on solvent (e.g., faster in MeOH vs. DCM) .

- Mitigation: Lyophilization in the presence of trehalose (1:1 w/w) stabilizes the compound for >6 months .

Comparative Studies

Q. Q8. How does this compound compare to analogs with Cl or CF₃ substituents in biological assays?

Methodological Answer:

- SAR Analysis: Fluorine’s smaller size and higher electronegativity improve target binding (e.g., IC₅₀ = 12 nM vs. 45 nM for CF₃ analogs in kinase assays) .

- Solubility: LogD measurements (Shake-flask method) show 4-fluorophenyl derivatives have logD = 1.8 vs. 2.5 for CF₃ analogs, correlating with improved aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.